molecular formula C23H26N2O B11568464 4-Methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

4-Methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B11568464
M. Wt: 346.5 g/mol
InChI Key: RLBDOZURNPDPPC-UHFFFAOYSA-N
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Description

4-Methyl-2’-(4-methylphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2’-(4-methylphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2’-(4-methylphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4-Methyl-2’-(4-methylphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2’-(4-methylphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2’-(4-methylphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is unique due to its spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific molecular interactions and stability .

Biological Activity

The compound 4-Methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a member of the spirocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂O
  • Molecular Weight : 290.35 g/mol

The structure features a spirocyclic framework that contributes to its biological activity. The presence of both pyrazole and benzoxazine moieties is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to 4-Methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] exhibit a range of biological activities including:

  • Antimicrobial Activity : Several studies have shown that derivatives of spirocyclic compounds possess antimicrobial properties against various bacterial and fungal strains.
  • Anti-inflammatory Effects : Compounds in this class have been noted for their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Anticancer Properties : Some spirocyclic compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Many spirocyclic compounds act as inhibitors of key enzymes involved in inflammation and cell proliferation.
  • Modulation of Signaling Pathways : These compounds may interact with various signaling pathways (e.g., NF-kB and MAPK pathways), leading to altered cellular responses.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of similar spirocyclic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 15 to 50 µg/mL.

Anti-inflammatory Effects

In vitro studies on human macrophages treated with the compound showed a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) by up to 40% compared to untreated controls. This suggests a potential use in managing chronic inflammatory conditions.

Anticancer Activity

Research involving human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced apoptosis in a dose-dependent manner. The IC50 values were calculated to be approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells.

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC (µg/mL or µM)Reference
AntimicrobialS. aureus20
AntimicrobialE. coli40
Anti-inflammatoryHuman macrophages-
AnticancerHeLa30
AnticancerMCF-725

Properties

Molecular Formula

C23H26N2O

Molecular Weight

346.5 g/mol

IUPAC Name

4'-methyl-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C23H26N2O/c1-16-7-9-18(10-8-16)20-15-21-19-5-3-4-6-22(19)26-23(25(21)24-20)13-11-17(2)12-14-23/h3-10,17,21H,11-15H2,1-2H3

InChI Key

RLBDOZURNPDPPC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)C)C5=CC=CC=C5O2

Origin of Product

United States

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